Acarbose Dodeca-acetate

Description

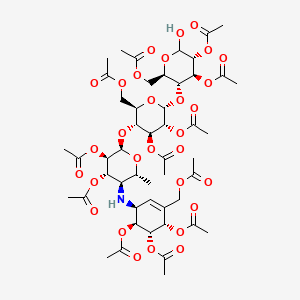

Structure

2D Structure

Properties

Molecular Formula |

C49H67NO30 |

|---|---|

Molecular Weight |

1150.0 g/mol |

IUPAC Name |

[(2R,3R,4S,5R)-4,5-diacetyloxy-3-[(2R,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4-diacetyloxy-6-methyl-5-[[(1S,4S,5S,6S)-4,5,6-triacetyloxy-3-(acetyloxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C49H67NO30/c1-18-35(50-32-14-31(15-64-19(2)51)36(68-22(5)54)41(71-25(8)57)37(32)69-23(6)55)40(70-24(7)56)45(75-29(12)61)48(67-18)79-39-34(17-66-21(4)53)78-49(46(76-30(13)62)43(39)73-27(10)59)80-38-33(16-65-20(3)52)77-47(63)44(74-28(11)60)42(38)72-26(9)58/h14,18,32-50,63H,15-17H2,1-13H3/t18-,32+,33-,34-,35-,36+,37+,38-,39-,40+,41+,42+,43+,44-,45-,46-,47?,48-,49-/m1/s1 |

InChI Key |

SGCYMTMVCPIZOF-JXNIEFDASA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)O[C@@H]3[C@H](OC([C@@H]([C@H]3OC(=O)C)OC(=O)C)O)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)N[C@H]4C=C([C@@H]([C@@H]([C@H]4OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)O)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)NC4C=C(C(C(C4OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Acarbose Dodeca-acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acarbose, a potent α-glucosidase inhibitor, is a cornerstone in the management of type 2 diabetes mellitus. Its mechanism of action involves the competitive inhibition of enzymes in the small intestine responsible for the breakdown of complex carbohydrates, thereby delaying glucose absorption and reducing postprandial hyperglycemia. The synthesis of acarbose and its derivatives is a critical area of research for the development of new and improved antidiabetic agents. Acarbose dodeca-acetate is a key intermediate in the chemical synthesis of acarbose, serving as a fully protected derivative that allows for selective chemical modifications. This technical guide provides a comprehensive overview of the synthesis of this compound, including detailed experimental protocols, quantitative data, and a visualization of the synthetic pathway.

Synthesis Pathway

The synthesis of this compound is typically achieved through the peracetylation of acarbose or a precursor. The most common method involves the treatment of the starting material with an acetylating agent in the presence of a catalyst. A widely cited method for this transformation is the acetolysis of a protected pseudo-tetrasaccharide precursor of acarbose, followed by acetylation. This process effectively replaces all free hydroxyl groups and the secondary amine with acetate groups.

A key step in the total synthesis of acarbose involves the acetolysis of a protected pseudo-tetrasaccharide intermediate. This reaction is typically carried out using a mixture of acetic anhydride, acetic acid, and a catalytic amount of sulfuric acid to yield the acarbose peracetate. Another approach involves the direct esterification of a precursor with acetic anhydride in pyridine.

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on established methods for the peracetylation of acarbose precursors as described in the scientific literature.

Protocol 1: Acetolysis and Acetylation of a Pseudo-tetrasaccharide Precursor

This protocol is adapted from the total synthesis of acarbose and involves the acetolysis of a protected intermediate.

Materials:

-

Pseudo-tetrasaccharide precursor of acarbose

-

Acetic anhydride (Ac₂O)

-

Glacial acetic acid (HOAc)

-

Concentrated sulfuric acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

Procedure:

-

A solution of the pseudo-tetrasaccharide precursor in a mixture of acetic anhydride and glacial acetic acid is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

The solution is cooled to 0 °C in an ice bath.

-

A catalytic amount of concentrated sulfuric acid is added dropwise to the stirred solution.

-

The reaction mixture is stirred at room temperature and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice-water and extracted with dichloromethane.

-

The organic layer is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

-

Fractions containing the pure product are combined and the solvent is evaporated to yield this compound as a solid.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound. Note: Specific yields and characterization data are highly dependent on the exact precursor and reaction conditions used and should be determined experimentally.

| Parameter | Value |

| Molecular Formula | C₄₉H₆₇NO₃₀ |

| Molecular Weight | 1150.04 g/mol |

| Appearance | Off-white solid |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate |

| Storage | -20 °C |

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow from the starting material to the purified product.

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

This technical guide provides a detailed overview of the synthesis of this compound, a crucial intermediate in the chemical synthesis of acarbose. The provided experimental protocol, based on established literature procedures, offers a clear pathway for researchers in the field of drug development and carbohydrate chemistry. The successful synthesis and purification of this compound are essential for the exploration of novel acarbose analogs with potentially enhanced therapeutic properties. Further research and optimization of the synthetic route can contribute to the development of more efficient and scalable processes for the production of this important class of antidiabetic compounds.

Delving into the Molecular Architecture: A Technical Guide to the Structure Elucidation of Acarbose Dodeca-acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acarbose, a potent α-glucosidase inhibitor, plays a crucial role in the management of type 2 diabetes mellitus. Its peracetylated derivative, acarbose dodeca-acetate, is a key intermediate in its synthesis and purification, making the unambiguous confirmation of its structure a critical aspect of quality control and further derivatization efforts. This technical guide provides an in-depth overview of the methodologies and data interpretation involved in the structure elucidation of this compound, presenting a logical workflow from synthesis to comprehensive spectroscopic analysis.

I. Synthesis of this compound

The preparation of this compound is typically achieved through the peracetylation of a suitable precursor. A common method involves the acetolysis of a protected acarbose derivative, followed by a full acetylation step.

Experimental Protocol: Synthesis

Materials:

-

Acarbose precursor (e.g., a partially protected derivative)

-

Acetic Anhydride (Ac₂O)

-

Acetic Acid (HOAc)

-

Sulfuric Acid (H₂SO₄, concentrated)

-

Pyridine

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

Acetolysis: The acarbose precursor is dissolved in a mixture of acetic anhydride and acetic acid. A catalytic amount of concentrated sulfuric acid is carefully added, and the reaction is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is poured into ice-cold saturated sodium bicarbonate solution to neutralize the acids. The aqueous layer is extracted multiple times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Peracetylation: The crude product from the acetolysis step is dissolved in pyridine, and an excess of acetic anhydride is added. The mixture is stirred at room temperature until complete acetylation is confirmed by TLC.

-

Purification: The reaction mixture is concentrated, and the residue is purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.[1]

II. Spectroscopic Analysis and Structure Confirmation

The definitive structure of this compound is elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the confirmation of the core acarbose structure and the presence of the twelve acetate groups.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~5.7-5.9 | m | - | 1H | Olefinic proton (cyclohexene) |

| ~4.8-5.4 | m | - | 11H | Anomeric & Acylated CH-O |

| ~3.5-4.5 | m | - | 16H | Ring protons |

| ~1.9-2.2 | s (multiple) | - | 36H | Acetyl methyl protons |

| ~1.2 | d | ~6.5 | 3H | Methyl group (deoxy sugar) |

Note: This is a representative table based on the known structure and typical chemical shifts for acetylated carbohydrates. Actual values may vary depending on the solvent and instrument.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~169-171 | Carbonyl carbons (acetate) |

| ~125-135 | Olefinic carbons (cyclohexene) |

| ~95-105 | Anomeric carbons |

| ~60-80 | Ring carbons (C-O) |

| ~20-22 | Methyl carbons (acetate) |

| ~17 | Methyl carbon (deoxy sugar) |

Note: This is a representative table. Specific assignments would require 2D NMR experiments.

Experimental Protocol: NMR Spectroscopy

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

Procedure:

-

A small amount of the purified this compound is dissolved in the deuterated solvent.

-

The solution is transferred to an NMR tube.

-

¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired.

-

The spectra are processed and analyzed to assign the chemical shifts and confirm the connectivity of the atoms.

B. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to obtain information about its structure through fragmentation analysis.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₄₉H₆₇NO₃₀ |

| Molecular Weight | 1150.04 g/mol |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Observed m/z (M+H)⁺ | ~1151.38 |

| Observed m/z (M+Na)⁺ | ~1173.36 |

Experimental Protocol: Mass Spectrometry

Instrumentation:

-

Mass Spectrometer (e.g., ESI-TOF or ESI-QTOF)

-

Solvent for sample preparation (e.g., methanol or acetonitrile)

Procedure:

-

A dilute solution of this compound is prepared in a suitable solvent.

-

The solution is infused into the mass spectrometer.

-

The mass spectrum is acquired in positive ion mode to observe the protonated and sodiated molecular ions.

-

Tandem MS (MS/MS) experiments can be performed on the molecular ion to induce fragmentation and obtain structural information.

III. Logical Workflow for Structure Elucidation

The process of elucidating the structure of this compound follows a logical progression, integrating synthesis and multiple analytical techniques.

IV. Signaling Pathways and Logical Relationships

The structure elucidation process is not a linear path but rather a convergence of evidence from different analytical techniques. The following diagram illustrates the logical relationships between the experimental data and the final structural confirmation.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the synergistic use of synthetic chemistry and advanced spectroscopic techniques. By following a logical workflow of synthesis, purification, and detailed analysis of NMR and MS data, researchers can unequivocally confirm the molecular structure of this important intermediate. This guide provides the foundational knowledge and protocols necessary for scientists and professionals in drug development to confidently characterize this compound and ensure the quality and integrity of their research and products.

References

An In-depth Technical Guide to the Physicochemical Properties of Acarbose Dodeca-Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acarbose, a potent α-glucosidase inhibitor, is a cornerstone in the management of type 2 diabetes mellitus. Its mechanism of action involves the competitive and reversible inhibition of intestinal α-glucosidases, thereby delaying carbohydrate digestion and absorption. Acarbose dodeca-acetate, the fully acetylated derivative of acarbose, serves as a key synthetic intermediate and a lipophilic analogue of the parent drug. The acetylation of the twelve hydroxyl groups significantly alters the physicochemical properties of the molecule, influencing its solubility, stability, and potential for further chemical modification. This technical guide provides a comprehensive overview of the available physicochemical data for this compound, alongside comparative data for acarbose and detailed experimental protocols for its synthesis and characterization.

Physicochemical Properties

Quantitative physicochemical data for this compound is not extensively reported in publicly available literature, reflecting its primary role as a synthetic intermediate. However, based on general principles of carbohydrate acetylation and available supplier information, a profile can be constructed. For a comprehensive understanding, the known properties of the parent compound, acarbose, are presented for comparison.

Table 1: Physicochemical Properties of Acarbose and this compound

| Property | Acarbose | This compound |

| Molecular Formula | C₂₅H₄₃NO₁₈ | C₄₉H₆₇NO₃₀[1] |

| Molecular Weight | 645.6 g/mol | 1150.04 g/mol [1] |

| Appearance | White to off-white crystalline powder | Off-white Solid[1] |

| Melting Point | 165-170 °C (decomposes) | Data not available |

| Solubility | Very soluble in water, soluble in methanol, practically insoluble in methylene chloride. | Soluble in Dichloromethane, Ethyl Acetate, THF.[1] Insoluble in water (expected). |

| Specific Optical Rotation | [α]D²⁰ +165° (c=0.4 in water) | Data not available |

Synthesis and Logical Relationship

The conversion of acarbose to this compound is a straightforward peracetylation reaction. This chemical modification dramatically increases the lipophilicity of the molecule, rendering it soluble in organic solvents and insoluble in aqueous solutions. This transformation is fundamental for certain synthetic routes and for studying the molecule in non-aqueous environments.

Caption: Transformation from hydrophilic acarbose to lipophilic this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not widely published. However, the following methodologies are based on standard procedures for the peracetylation and analysis of carbohydrates and oligosaccharides.

Synthesis of this compound (Peracetylation)

Principle: This method describes the complete acetylation of all hydroxyl groups in acarbose using acetic anhydride in the presence of a base catalyst, typically pyridine, which also acts as a solvent.

Materials:

-

Acarbose

-

Acetic Anhydride (reagent grade)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve acarbose in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride dropwise to the cooled solution with continuous stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is no longer visible.

-

Upon completion, quench the reaction by slowly adding the mixture to ice-cold water.

-

Extract the product with dichloromethane.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purify the product using column chromatography on silica gel if necessary.

Determination of Melting Point

Principle: The melting point of a solid is a measure of its purity and is determined by heating a small sample until it transitions from a solid to a liquid.

Apparatus:

-

Melting point apparatus

-

Capillary tubes

Procedure:

-

Ensure the melting point apparatus is calibrated.

-

Pack a small amount of the dried, purified this compound into a capillary tube.

-

Place the capillary tube in the melting point apparatus.

-

Heat the sample at a controlled rate.

-

Record the temperature at which the substance first begins to melt and the temperature at which it is completely molten.

Solubility Assessment

Principle: This protocol determines the qualitative solubility of this compound in various solvents.

Materials:

-

This compound

-

Various solvents (e.g., water, dichloromethane, ethyl acetate, THF, methanol, ethanol, DMSO)

-

Vortex mixer

-

Small test tubes

Procedure:

-

Add a small, pre-weighed amount of this compound (e.g., 1-5 mg) to a test tube.

-

Add a measured volume of the solvent (e.g., 1 mL).

-

Vortex the mixture for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution for the presence of undissolved solid.

-

Categorize the solubility as soluble, partially soluble, or insoluble.

Spectroscopic Analysis

a) Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Apparatus:

-

FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Procedure:

-

Obtain a background spectrum of the clean ATR crystal.

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Analyze the resulting spectrum for characteristic peaks, such as the disappearance of the broad O-H stretch from acarbose and the appearance of strong C=O (ester) and C-O stretches.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are essential for structural elucidation.

Apparatus:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., Chloroform-d (CDCl₃) for this compound)

Procedure:

-

Dissolve a small amount of the sample in the appropriate deuterated solvent.

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Process and analyze the spectra to assign chemical shifts and coupling constants to the protons and carbons in the molecule.

c) Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio of ions to determine the molecular weight and elemental composition of a compound.

Apparatus:

-

Mass spectrometer (e.g., ESI-MS, MALDI-TOF)

Procedure:

-

Prepare a dilute solution of the sample in a suitable solvent.

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum in the appropriate ionization mode (positive or negative).

-

Analyze the spectrum to identify the molecular ion peak and any characteristic fragmentation patterns.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: A typical workflow from synthesis to characterization of this compound.

Conclusion

This compound, as the peracetylated form of acarbose, possesses significantly different physicochemical properties, most notably its solubility profile. While detailed experimental data for this derivative is scarce in the public domain, this guide provides a foundational understanding based on available information and established principles of carbohydrate chemistry. The provided experimental protocols offer a starting point for researchers aiming to synthesize and characterize this important intermediate. Further research to fully elucidate and publish the physicochemical properties of this compound would be a valuable contribution to the fields of medicinal chemistry and drug development.

References

A Technical Guide to the Core Mechanism of Action of Acarbose and its Precursor, Acarbose Dodeca-acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the mechanism of action of acarbose, a potent alpha-glucosidase inhibitor used in the management of type 2 diabetes mellitus. Acarbose dodeca-acetate is identified as a synthetic intermediate in the production of acarbose and is not considered to be a prodrug with its own distinct biological activity. The primary pharmacological effect of acarbose is localized to the gastrointestinal tract, where it competitively and reversibly inhibits key carbohydrate-hydrolyzing enzymes. This guide details the enzymatic inhibition, the resultant physiological effects on glucose metabolism, and the downstream signaling pathways that are influenced. Quantitative data on enzyme inhibition and detailed experimental protocols for assessing bioactivity are provided, along with visualizations of the core mechanisms and experimental workflows.

Introduction: this compound and Acarbose

This compound (C₄₉H₆₇NO₃₀) is a fully acetylated derivative of acarbose and serves as an intermediate in its chemical synthesis. Current scientific literature does not support a role for this compound as a prodrug or as a compound with intrinsic biological activity in vivo. It is presumed that for it to have any activity, the acetate groups would need to be hydrolyzed to yield the active compound, acarbose. Therefore, this guide will focus on the well-established mechanism of action of acarbose (C₂₅H₄₃NO₁₈), a pseudo-tetrasaccharide of microbial origin.

Acarbose is a cornerstone of therapy for type 2 diabetes, particularly for managing postprandial hyperglycemia.[1] Its unique mode of action, which does not involve stimulating insulin secretion, makes it a valuable component of combination therapies.[2]

Core Mechanism of Action: Competitive Enzyme Inhibition

The primary mechanism of action of acarbose is the competitive inhibition of alpha-glucosidase enzymes located in the brush border of the small intestine, as well as pancreatic alpha-amylase in the intestinal lumen.[1][3][4]

-

Pancreatic Alpha-Amylase: This enzyme is responsible for the initial breakdown of complex starches into smaller oligosaccharides.

-

Alpha-Glucosidases: This family of enzymes, including sucrase, maltase, and glucoamylase, is essential for the final hydrolysis of oligosaccharides and disaccharides into absorbable monosaccharides such as glucose.[3]

By mimicking the structure of oligosaccharides, acarbose binds to the active sites of these enzymes with high affinity, thereby preventing the efficient breakdown of dietary carbohydrates.[4] This action delays the absorption of glucose from the intestines into the bloodstream, resulting in a blunted postprandial glucose peak.[1][2]

Quantitative Data: Enzyme Inhibition

The inhibitory potency of acarbose is typically quantified by its half-maximal inhibitory concentration (IC₅₀) and its inhibition constant (Ki). These values can vary based on the specific enzyme and the experimental conditions.

| Enzyme Target | Parameter | Reported Value(s) | Reference(s) |

| α-Glucosidase | IC₅₀ | 11 nM | N/A |

| IC₅₀ | 0.67 ± 0.06 mM | N/A | |

| Pancreatic α-Amylase | Ki | 0.80 µM (porcine) | [5][6] |

| Ki | 1.27 µM (human salivary) | [5][6] |

Note: The wide range in reported IC₅₀ values for α-glucosidase highlights the sensitivity of this measurement to experimental conditions such as enzyme source, substrate concentration, and pH.

The kinetics of inhibition by acarbose against pancreatic alpha-amylase have been described as mixed, noncompetitive.[5][6]

Downstream Signaling Pathways

The primary action of acarbose in the gut lumen initiates a cascade of downstream signaling events, most notably the enhancement of Glucagon-Like Peptide-1 (GLP-1) secretion.

Glucagon-Like Peptide-1 (GLP-1) Pathway

By delaying carbohydrate digestion, acarbose facilitates the delivery of undigested nutrients to the distal small intestine, where L-cells are located. This stimulates the secretion of GLP-1, an incretin hormone with multiple beneficial effects on glucose homeostasis:

-

Pancreatic β-cells: GLP-1 enhances glucose-dependent insulin secretion.

-

Pancreatic α-cells: It suppresses the secretion of glucagon.

-

Stomach: GLP-1 slows gastric emptying, further contributing to a delayed rise in blood glucose.

-

Central Nervous System: It promotes satiety.

AMP-Activated Protein Kinase (AMPK) Pathway

While direct activation of AMPK by acarbose is not established, some evidence suggests that acarbose may indirectly influence this critical energy-sensing pathway. AMPK activation is a known mechanism of other antidiabetic drugs like metformin. The improved metabolic environment resulting from acarbose treatment, including potential alterations in cellular energy status secondary to changes in glucose flux and GLP-1 signaling, may contribute to favorable modulation of AMPK activity. However, this remains an area of ongoing research.

Experimental Protocols

The following section details a standard methodology for assessing the inhibitory activity of compounds like acarbose against alpha-glucosidase in vitro.

In Vitro α-Glucosidase Inhibition Assay

This assay measures the amount of p-nitrophenol produced from the enzymatic hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG).

Materials:

-

α-glucosidase from Saccharomyces cerevisiae (e.g., 0.5 U/mL)

-

p-nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., 0.5 mM)

-

Acarbose (positive control)

-

Test compound

-

0.1 M Phosphate buffer (pH 6.8)

-

0.2 M Sodium carbonate (Na₂CO₃) solution (stop solution)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Dissolve the α-glucosidase enzyme in 0.1 M phosphate buffer to the desired concentration.

-

Dissolve pNPG substrate in 0.1 M phosphate buffer.

-

Prepare a stock solution of acarbose and the test compound in DMSO. Create serial dilutions using the phosphate buffer.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add 15 µL of the enzyme solution.

-

Add 15 µL of the test compound or acarbose at various concentrations. For the negative control, add 15 µL of buffer.

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 15 µL of the pNPG substrate solution to all wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Terminate the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

-

Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

-

-

Calculation:

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the negative control and A_sample is the absorbance in the presence of the inhibitor.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Conclusion

The mechanism of action of acarbose is centered on the competitive inhibition of intestinal alpha-glucosidases and pancreatic alpha-amylase. This targeted, localized action effectively mitigates postprandial hyperglycemia by delaying carbohydrate digestion and glucose absorption. This compound is a synthetic precursor to acarbose, and its biological relevance is understood through the action of the parent compound. The downstream effects of acarbose, particularly the stimulation of GLP-1 secretion, contribute significantly to its overall therapeutic profile. The experimental protocols provided herein offer a standardized approach for the evaluation of alpha-glucosidase inhibitors, which is crucial for the discovery and development of new antidiabetic agents. Further research into the indirect effects of acarbose on pathways such as AMPK may reveal additional layers of its metabolic benefits.

References

- 1. What is the mechanism of Acarbose? [synapse.patsnap.com]

- 2. google.com [google.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Study of the inhibition of four alpha amylases by acarbose and its 4IV-alpha-maltohexaosyl and 4IV-alpha-maltododecaosyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Acarbose Dodeca-Acetate: A Synthetic Intermediate to a Potent α-Glucosidase Inhibitor

A deep dive into the biological context of Acarbose Dodeca-Acetate, focusing on the well-established activity of its deacetylated form, Acarbose.

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the biological activity of this compound. Extensive research of publicly available scientific literature and databases indicates that this compound is primarily recognized as a chemically protected intermediate in the synthesis of acarbose. There is a notable absence of direct studies on the biological activity of this compound itself. It is plausible that the bulky acetyl groups render the molecule inactive as an α-glucosidase inhibitor, requiring deacetylation to the active form, acarbose. Consequently, this document will provide an in-depth overview of the biological activity of acarbose, the final active pharmaceutical ingredient.

Executive Summary

Acarbose is a complex oligosaccharide that acts as a competitive inhibitor of α-glucosidase enzymes in the brush border of the small intestine.[1][2] By delaying the digestion of carbohydrates, acarbose effectively reduces postprandial hyperglycemia, making it a valuable therapeutic agent in the management of type 2 diabetes mellitus.[3] Its mechanism of action is localized to the gastrointestinal tract, with minimal systemic absorption of the active drug.[4][5] This guide will detail the mechanism of action, pharmacokinetic profile, and effects on key signaling pathways of acarbose.

Mechanism of Action of Acarbose

Acarbose exerts its therapeutic effect by competitively and reversibly inhibiting α-glucosidase enzymes, including sucrase, maltase, and glucoamylase, which are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[1][2] This inhibition delays the absorption of glucose from the gut, thereby lowering the post-meal spike in blood glucose levels.[6]

Quantitative Data on Acarbose Activity

The following table summarizes key quantitative data related to the biological activity of acarbose.

| Parameter | Value | Source |

| α-Glucosidase Inhibition (IC50) | ||

| Saccharomyces cerevisiae α-glucosidase | 5.8 µg/mL | [7] |

| Mammalian intestinal α-glucosidase | Varies by specific enzyme (e.g., sucrase, maltase) | [1] |

| Clinical Efficacy | ||

| Reduction in Postprandial Glucose | ~3 mmol/L | [3] |

| Reduction in Glycosylated Hemoglobin (HbA1c) | 0.5-1.0% | [2] |

| Pharmacokinetics | ||

| Systemic Bioavailability (as active drug) | < 2% | [5] |

| Metabolism | Primarily by intestinal bacteria | [5] |

| Elimination Half-Life | ~2 hours | [1] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are representative protocols for assays used to characterize the activity of α-glucosidase inhibitors like acarbose.

In Vitro α-Glucosidase Inhibition Assay

This assay determines the inhibitory potential of a compound against α-glucosidase.

Principle: The assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. The absorbance of the yellow-colored p-nitrophenol is measured spectrophotometrically.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Test compound (e.g., acarbose)

-

Phosphate buffer (pH 6.8)

-

Sodium carbonate (Na₂CO₃)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a solution of α-glucosidase in phosphate buffer.

-

Prepare various concentrations of the test compound and the standard inhibitor (acarbose) in buffer.

-

In a 96-well plate, add the enzyme solution to wells containing either buffer (control), the test compound, or the standard inhibitor.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the pNPG substrate solution to all wells.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding sodium carbonate solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100

-

Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting a dose-response curve.

In Vivo Oral Carbohydrate Tolerance Test (in a rodent model)

This test evaluates the effect of a compound on postprandial hyperglycemia in an animal model.

Principle: Animals are administered a carbohydrate load (e.g., sucrose or starch) with or without the test compound. Blood glucose levels are then monitored over time to assess the compound's ability to blunt the post-carbohydrate glycemic excursion.

Materials:

-

Experimental animals (e.g., rats or mice)

-

Test compound (e.g., acarbose)

-

Carbohydrate source (e.g., sucrose or starch)

-

Vehicle (e.g., water or saline)

-

Glucometer and test strips

Procedure:

-

Fast the animals overnight (approximately 12-16 hours) with free access to water.

-

Record the baseline blood glucose level (t=0) from the tail vein.

-

Administer the vehicle (control group) or the test compound (treatment group) orally.

-

After a set period (e.g., 30 minutes), administer the carbohydrate load orally to all animals.

-

Measure blood glucose levels at various time points post-carbohydrate administration (e.g., 30, 60, 90, and 120 minutes).

-

Plot the blood glucose concentration versus time to generate a glucose tolerance curve.

-

Calculate the area under the curve (AUC) for each group to quantify the overall glycemic response.

-

Compare the AUC of the treatment group to the control group to determine the effect of the test compound.

Signaling Pathways and Experimental Workflows

The primary mechanism of acarbose is direct enzyme inhibition in the gut. However, its downstream effects can influence various physiological parameters.

Caption: Workflow for in vitro α-glucosidase inhibition assay.

Caption: Acarbose competitively inhibits α-glucosidase.

Conclusion

While this compound is a key intermediate in the chemical synthesis of acarbose, there is no direct evidence in the reviewed literature of its own biological activity. It is presumed to be an inactive, protected form of the drug. The biological effects attributed to this chemical family are firmly established for acarbose, which acts as a potent and localized inhibitor of intestinal α-glucosidases. The extensive body of research on acarbose provides a robust framework for understanding its therapeutic role in managing type 2 diabetes by mitigating postprandial hyperglycemia. Future research could explore the potential for this compound to act as a prodrug, although its high molecular weight and lipophilicity might present challenges for absorption and subsequent deacetylation.

References

- 1. youtube.com [youtube.com]

- 2. Acarbose: an alpha-glucosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of acarbose. Part I: Absorption, concentration in plasma, metabolism and excretion after single administration of [14C]acarbose to rats, dogs and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Acarbose. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Acarbose Dodeca-acetate: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acarbose, a potent α-glucosidase inhibitor, is a widely used therapeutic agent for the management of type 2 diabetes mellitus. Its mechanism of action involves the competitive inhibition of enzymes in the small intestine responsible for the breakdown of complex carbohydrates, thereby delaying glucose absorption and reducing postprandial hyperglycemia. The chemical synthesis of acarbose is a complex, multi-step process that often involves the use of protecting groups to selectively mask reactive functional groups. A key intermediate in one of the total syntheses of acarbose is its peracetylated form, acarbose dodeca-acetate. This in-depth technical guide provides a comprehensive review of the available literature on this compound, with a focus on its synthesis, characterization, and the experimental protocols involved.

Chemical Properties and Synthesis

This compound (C₄₉H₆₇NO₃₀) is an off-white solid with a molecular weight of 1150.04 g/mol . It is soluble in organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran (THF). The synthesis of acarbose involves the coupling of a protected valienamine moiety with a modified maltotriose unit. The peracetylation to form this compound serves to protect the numerous hydroxyl groups during intermediate synthetic steps, facilitating purification and characterization. The final step in the synthesis of acarbose is the deacetylation of this peracetylated intermediate.

Synthetic Workflow

The total synthesis of acarbose, including the formation of the dodeca-acetate intermediate, is a complex process. The following diagram illustrates a generalized workflow based on the available literature.

Caption: Synthetic workflow for Acarbose highlighting the this compound intermediate.

Quantitative Data

The following table summarizes the key quantitative data for this compound as reported in the literature.

| Property | Value | Reference |

| Molecular Formula | C₄₉H₆₇NO₃₀ | |

| Molecular Weight | 1150.04 g/mol | |

| Appearance | Off-white Solid | |

| Solubility | Dichloromethane, Ethyl Acetate, THF |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are embedded within the broader total synthesis of acarbose. The following is a generalized protocol based on common organic synthesis techniques for acetylation.

General Acetylation Protocol

Objective: To peracetylate the hydroxyl groups of a pseudo-tetrasaccharide intermediate to yield this compound.

Materials:

-

Pseudo-tetrasaccharide intermediate

-

Acetic anhydride

-

Pyridine (as solvent and catalyst)

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

The pseudo-tetrasaccharide intermediate is dissolved in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

-

Acetic anhydride is added dropwise to the solution at 0 °C (ice bath).

-

The reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically several hours to overnight) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of water or ice.

-

The mixture is then diluted with dichloromethane and washed successively with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product is purified by silica gel column chromatography using an appropriate solvent system to afford the pure this compound.

Characterization: The structure and purity of the synthesized this compound are confirmed by spectroscopic methods, primarily ¹H NMR, ¹³C NMR, and mass spectrometry.

Signaling Pathways

There is currently no available literature describing specific signaling pathways directly modulated by this compound. As an intermediate in chemical synthesis, it is not expected to have a biological role. The biological activity and associated signaling pathways are attributed to the final, deacetylated product, acarbose. Acarbose exerts its therapeutic effect by inhibiting α-glucosidase enzymes in the gastrointestinal tract, which is a direct enzymatic inhibition rather than a complex intracellular signaling cascade.

Conclusion

This compound is a crucial, fully protected intermediate in the total synthesis of the anti-diabetic drug acarbose. Its formation allows for the strategic manipulation of the complex oligosaccharide structure. While detailed experimental data remains within specialized scientific literature, this guide provides a comprehensive overview of its known properties and a generalized protocol for its synthesis. Further research into the synthesis of acarbose and its derivatives may provide more specific quantitative data and refined experimental procedures for this key intermediate.

The Genesis of a Key Antidiabetic Intermediate: A Technical Guide to the Discovery of Acarbose Dodeca-acetate

For Immediate Release

Leverkusen, Germany - In the mid-1970s, a team of researchers at Bayer AG embarked on a journey that would lead to the development of acarbose, a cornerstone in the management of type 2 diabetes. A pivotal, yet often overlooked, component of this discovery was the synthesis and characterization of acarbose dodeca-acetate, a crucial intermediate that facilitated the purification and structural elucidation of the final active pharmaceutical ingredient. This in-depth technical guide provides a comprehensive overview of the discovery of this compound, detailing the experimental protocols, quantitative data, and the logical framework of its development for researchers, scientists, and drug development professionals.

The discovery of acarbose originated from the screening of microbial broths for inhibitors of intestinal α-glucosidases. Researchers at Bayer identified a promising candidate from the fermentation of the microorganism Actinoplanes utahensis. The initial challenge lay in isolating and purifying the active compound from a complex fermentation mixture. The strategy adopted involved the chemical modification of the crude product to a more stable and easily purifiable derivative. This led to the synthesis of this compound.

Experimental Protocols

The synthesis of this compound, as inferred from the foundational patents and subsequent chemical literature, involves the peracetylation of the crude acarbose isolate. While the original patents provide a general framework, the following protocol represents a detailed methodology consistent with standard carbohydrate chemistry of that era.

Protocol 1: Synthesis of this compound

-

Isolation of Crude Acarbose: The initial active substance is isolated from the fermentation broth of Actinoplanes utahensis through a series of chromatographic steps.

-

Acetylation: The crude acarbose is suspended in a mixture of acetic anhydride and pyridine. The reaction is typically stirred at room temperature for 12-24 hours to ensure complete acetylation of all hydroxyl and amino groups.

-

Work-up: The reaction mixture is then poured into ice water to quench the excess acetic anhydride. The resulting precipitate, this compound, is collected by filtration.

-

Purification: The crude this compound is purified by recrystallization from a suitable solvent, such as ethanol, to yield a white crystalline solid.

Protocol 2: Characterization of this compound

-

Thin-Layer Chromatography (TLC): TLC is employed to monitor the progress of the acetylation reaction and to assess the purity of the final product. A typical solvent system would be a mixture of ethyl acetate and hexane.

-

Melting Point Determination: The melting point of the purified this compound is determined as a key physical constant for characterization.

-

Elemental Analysis: Combustion analysis is performed to determine the empirical formula and confirm the elemental composition of the acetylated compound.

-

Spectroscopic Analysis:

-

Infrared (IR) Spectroscopy: To confirm the presence of acetate functional groups (C=O stretching) and the absence of hydroxyl groups (O-H stretching).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed structure of the molecule, confirming the number and location of the acetate groups.

-

Quantitative Data

The following table summarizes the key quantitative data for this compound as reported in the chemical literature.

| Parameter | Value |

| Molecular Formula | C₄₉H₆₇NO₃₀ |

| Molecular Weight | 1150.04 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in chloroform, dichloromethane |

| Melting Point | Specific range dependent on purity |

Logical Workflow of the Discovery

The discovery and utilization of this compound followed a logical and systematic workflow, which was crucial for the successful development of acarbose as a therapeutic agent.

Caption: Logical workflow of the discovery and development of acarbose.

Signaling Pathway: Mechanism of Action of Acarbose

Acarbose exerts its therapeutic effect by competitively inhibiting α-glucosidase enzymes in the brush border of the small intestine. This inhibition delays the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing postprandial hyperglycemia.

Caption: Mechanism of action of acarbose in the small intestine.

The synthesis of this compound was a critical step that enabled the purification and subsequent structural determination of acarbose. This intermediate, while not the active drug itself, played an indispensable role in the research and development process. The methodologies developed during this period laid the groundwork for the large-scale production of acarbose and its eventual success as a widely used antidiabetic medication. This technical guide serves to illuminate this important, yet often uncredited, chapter in the history of diabetes drug discovery.

Acarbose Dodeca-acetate: A Technical Overview

CAS Number: 149249-91-2

This technical guide provides an in-depth overview of acarbose dodeca-acetate, an acetylated derivative of the α-glucosidase inhibitor, acarbose. This document is intended for researchers, scientists, and professionals in the field of drug development and carbohydrate chemistry.

Core Compound Data

This compound is primarily known as a synthetic intermediate in the preparation of acarbose derivatives. Its physical and chemical properties are summarized below.

| Property | Value |

| CAS Number | 149249-91-2 |

| Molecular Formula | C49H67NO30 |

| Molecular Weight | 1150.04 g/mol |

| Appearance | Off-white solid. |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, and THF. |

| Synonyms | (1S,2S,3S,6S)-4-(Acetoxymethyl)-6-(((2R,3R,4S,5R,6R)-4,5-diacetoxy-6-(((2R,3R,4S,5R,6R)-4,5-diacetoxy-2-(acetoxymethyl)-6-(((2R,3R,4S,5R,6R)-4,5-diacetoxy-2-(acetoxymethyl)-6-hydroxytetrahydro-2H-pyran-3-yl)oxy)tetrahydro-2H-pyran-3-yl)oxy)-2-methyltetrahydro-2H-pyran-3-yl)amino)cyclohex-4-ene-1,2,3-triyl Triacetate. |

| Storage Conditions | Store at -20 °C. |

Experimental Protocols

General Synthesis of this compound (Peracetylation)

This protocol describes a representative method for the acetylation of acarbose to yield this compound using acetic anhydride and a catalyst.

Materials:

-

Acarbose

-

Acetic anhydride

-

Pyridine or Sodium Acetate (as catalyst)

-

Dichloromethane (or other suitable solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Suspend acarbose in a suitable solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Catalyst Addition: Add the catalyst (e.g., pyridine or sodium acetate) to the suspension.

-

Acetylation: Cool the mixture in an ice bath and slowly add acetic anhydride dropwise with continuous stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by slowly adding it to a saturated sodium bicarbonate solution to neutralize excess acetic anhydride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic layer (e.g., dichloromethane).

-

Washing: Wash the organic layer sequentially with water and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

General Purification Protocol

The crude product can be purified using standard chromatographic techniques.

Materials:

-

Crude this compound

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (or other suitable solvent system)

-

Glass column for chromatography

-

Fraction collector (optional)

Procedure:

-

Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexanes).

-

Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent and load it onto the column.

-

Elution: Elute the column with a gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in hexanes).

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield purified this compound.

Characterization Data

Specific analytical data for this compound is not widely published. However, the mass spectrum of the parent compound, acarbose, provides a reference for its core structure.

| Compound | Ionization Mode | m/z (Observed) | Interpretation |

| Acarbose | ESI-MS (Positive) | 646.7 | [M+H]⁺ |

Signaling Pathway and Experimental Workflow

The primary mechanism of action of acarbose, and by extension its derivatives, is the inhibition of α-glucosidase enzymes in the small intestine. This action reduces the rate of carbohydrate digestion and absorption.

Caption: Mechanism of action of Acarbose.

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Caption: Synthesis and purification workflow.

Acarbose Dodeca-acetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of acarbose dodeca-acetate, a derivative of the alpha-glucosidase inhibitor acarbose. The document details the molecular properties, synthesis, and the core mechanism of action of the parent compound, acarbose.

Core Quantitative Data

A summary of the key molecular properties of acarbose and its peracetylated derivative, this compound, is presented below for direct comparison.

| Property | Acarbose | This compound |

| Molecular Formula | C25H43NO18 | C49H67NO30 |

| Molecular Weight | 645.6 g/mol [1][2] | 1150.04 g/mol |

| Appearance | - | Off-white Solid |

| Solubility | Soluble in water | Soluble in Dichloromethane, Ethyl Acetate, THF |

| Storage | - | Store at -20 °C |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound from acarbose is achieved through a per-O-acetylation reaction. The following protocol is a standard and effective method for the acetylation of carbohydrates.

Materials:

-

Acarbose

-

Acetic anhydride (Ac₂O)

-

Dry pyridine

-

Dry dichloromethane (or dry ethyl acetate)

-

1 M HCl

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Toluene

-

Methanol (dry)

-

Thin-layer chromatography (TLC) plates

-

Silica gel for column chromatography

Procedure:

-

Dissolve acarbose (1.0 equivalent) in dry pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The progress of the reaction should be monitored by TLC.[3]

-

Once the reaction is complete, quench the reaction by the addition of dry methanol.

-

Remove the solvents by co-evaporation with toluene under reduced pressure.

-

Dissolve the residue in dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[4]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

If necessary, purify the product by silica gel column chromatography.

Mechanism of Action: Acarbose as an Alpha-Glucosidase Inhibitor

Acarbose functions as a competitive inhibitor of intestinal alpha-glucosidase enzymes, which are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[5] By reversibly binding to these enzymes, acarbose delays carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.[5]

Caption: Mechanism of action of acarbose in the small intestine.

Experimental Workflow: Synthesis and Purification of this compound

The overall process for synthesizing and purifying this compound is outlined in the workflow diagram below.

Caption: Workflow for the synthesis of this compound.

References

- 1. Acarbose glycosylation by AcbE for the production of acarstatins with enhanced α-amylase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

Acarbose Dodeca-acetate: An In-depth Technical Guide to its Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acarbose dodeca-acetate, a peracetylated derivative of the α-glucosidase inhibitor acarbose, serves as a key intermediate in the synthesis and purification of its parent compound. Understanding its solubility is critical for optimizing reaction conditions, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the currently available solubility data for this compound. It has been noted through a comprehensive literature search that while qualitative solubility information is available, specific quantitative data remains largely unpublished. This guide also outlines general experimental protocols for solubility determination and discusses the factors influencing the solubility of acylated carbohydrate derivatives.

Introduction

Acarbose is a complex oligosaccharide that competitively and reversibly inhibits α-glucosidases in the small intestine, delaying the absorption of carbohydrates and thus reducing postprandial hyperglycemia in patients with type 2 diabetes mellitus. The manufacturing process of acarbose often involves the production of this compound. This peracetylated form offers advantages in terms of purification due to its altered polarity and solubility profile compared to the highly polar parent compound. A thorough understanding of the solubility of this compound is therefore paramount for process chemists and formulation scientists.

Solubility Profile of this compound

Currently, the publicly available scientific literature provides qualitative solubility information for this compound. Specific quantitative solubility data (e.g., in mg/mL or g/L) is not readily found in published papers or technical datasheets.

Qualitative Solubility

This compound is described as being soluble in several organic solvents. This is in stark contrast to its parent compound, acarbose, which is highly soluble in water and polar organic solvents like DMSO. The acetylation of the numerous hydroxyl groups in acarbose drastically reduces its polarity, rendering the dodeca-acetate derivative significantly more soluble in non-polar organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Tetrahydrofuran (THF) | Soluble |

This solubility profile is consistent with the chemical nature of a large, peracetylated carbohydrate. The acetate groups increase the lipophilicity of the molecule, facilitating its dissolution in moderately polar to non-polar organic solvents.

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of this compound are not detailed in the available literature, standardized methods such as those outlined by the Organisation for Economic Co-operation and Development (OECD) can be readily applied. The two most common methods are the flask method and the column elution method.

Flask Method (OECD Guideline 105)

The flask method is a straightforward approach to determine the saturation mass concentration of a substance in a solvent.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., dichloromethane, ethyl acetate, THF) in a flask.

-

Equilibration: The flask is agitated at a constant temperature for a sufficient period to allow for equilibrium to be reached. This is typically done for 24 to 48 hours. Preliminary studies are often conducted to determine the time required to reach equilibrium.

-

Phase Separation: The saturated solution is allowed to stand undisturbed to allow for the separation of the undissolved solid. Centrifugation may be employed to facilitate this separation.

-

Sampling and Analysis: A known volume of the clear supernatant is carefully removed. The concentration of this compound in the sample is then determined using a suitable analytical technique.

-

Replicate Analysis: The experiment should be performed in replicate to ensure the precision of the results.

Analytical Quantification

The concentration of this compound in the saturated solvent can be determined by various analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is a common and accurate method.

Illustrative HPLC Method Parameters:

-

Column: A reverse-phase column (e.g., C18) is typically suitable for acetylated carbohydrates.

-

Mobile Phase: A gradient of acetonitrile and water is a common mobile phase system.

-

Detection: As acarbose and its derivatives lack a strong chromophore, UV detection at a low wavelength (e.g., ~210 nm) or, more universally, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used.

-

Standard Curve: A standard curve is prepared using known concentrations of purified this compound to allow for accurate quantification of the analyte in the experimental samples.

Visualization of Experimental Workflow

The general workflow for determining the solubility of this compound using the flask method followed by HPLC analysis is depicted below.

Conclusion

While the solubility of this compound in dichloromethane, ethyl acetate, and THF is qualitatively established, there is a notable absence of quantitative data in the public domain. This technical guide provides a framework for researchers and drug development professionals to approach the determination of this key physicochemical property. By employing standardized methodologies such as the flask method coupled with a robust analytical technique like HPLC, the precise solubility of this compound in various solvents can be accurately determined. Such data is invaluable for the optimization of synthesis, purification, and formulation processes involving this important intermediate. It is recommended that future work in this area focuses on generating and publishing quantitative solubility data to fill this knowledge gap.

A Technical Guide to the Theoretical and Experimental Landscape of Acarbose and its Precursor, Acarbose Dodeca-Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acarbose, a potent α-glucosidase inhibitor, is a cornerstone in the management of type 2 diabetes mellitus. Its intricate mechanism of action and complex structure have spurred significant interest in both its synthesis and theoretical underpinnings. This technical guide delves into the theoretical and experimental studies surrounding acarbose, with a particular focus on its key synthetic intermediate, acarbose dodeca-acetate. While direct theoretical examinations of this compound are notably scarce in the current literature, this document provides a comprehensive overview of the computational methodologies that have been instrumental in elucidating the structure-activity relationships and binding dynamics of acarbose. This guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the existing knowledge and to highlight potential avenues for future investigation into this important class of therapeutic agents.

Introduction: The Role of Acarbose and its Synthetic Intermediate

Acarbose is a complex oligosaccharide that competitively and reversibly inhibits α-glucosidase enzymes in the brush border of the small intestine. This inhibition delays the digestion of carbohydrates, thereby reducing the postprandial rise in blood glucose levels.[1] The synthesis of this intricate molecule is a multi-step process, often involving the use of protected intermediates to ensure regioselectivity and stereochemical control. One such crucial intermediate is this compound.

This compound serves as a protected form of acarbose, facilitating purification and chemical manipulations during synthesis. Despite its importance as a precursor, there is a conspicuous absence of in-depth theoretical studies, such as quantum chemical calculations or molecular modeling, specifically focused on this compound in the published scientific literature. This presents a significant knowledge gap and a potential area for future research to understand how acetylation influences the conformation and electronic properties of the acarbose backbone.

This guide will therefore focus on the extensive theoretical and experimental work performed on the parent compound, acarbose, to provide a framework for the types of computational analyses that could be applied to its dodeca-acetate derivative.

Physicochemical Properties

A summary of the available physicochemical data for both acarbose and this compound is presented below.

| Property | Acarbose | This compound |

| Molecular Formula | C₂₅H₄₃NO₁₈ | C₄₉H₆₇NO₃₀ |

| Molecular Weight | 645.60 g/mol | 1150.04 g/mol |

| Appearance | White to off-white powder | Off-white Solid |

| Solubility | Soluble in water | Soluble in Dichloromethane, Ethyl Acetate, THF |

| Storage | Room temperature | -20 °C |

Theoretical Studies of Acarbose

The mechanism of action of acarbose at the molecular level has been extensively investigated using a variety of computational techniques. These studies have provided invaluable insights into its binding mode with α-glucosidase and the key interactions that govern its inhibitory activity.

Molecular Docking

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For acarbose, docking studies have been instrumental in identifying the key amino acid residues in the active site of α-glucosidase that are crucial for its binding.

Key Findings from Molecular Docking Studies:

-

Binding Site: Acarbose binds to the active site of α-glucosidase, mimicking the natural substrate.

-

Hydrogen Bonding: The numerous hydroxyl groups on the acarbose molecule form a network of hydrogen bonds with polar residues in the active site, such as Asp, Glu, and Asn.[2]

-

Hydrophobic Interactions: The cyclohexene ring of the valienamine unit can engage in hydrophobic interactions with nonpolar residues.

Table of Molecular Docking Results for Acarbose with Alpha-Glucosidase:

| PDB ID of Target | Docking Software | Binding Affinity (kcal/mol) | Interacting Residues | Reference |

| 3W37 | Glide | -9.298 | GLU-240, GLY-306, HIS-305, ASP-197, ASP-300, THR-163 | [2] |

| 2QMJ | AutoDock | -8.5 | Not specified | [3] |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of its stability and the characterization of conformational changes over time.

Key Insights from Molecular Dynamics Simulations:

-

Complex Stability: MD simulations have shown that the acarbose-α-glucosidase complex is stable over time, with low root-mean-square deviation (RMSD) values for the protein backbone and the ligand.[4][5]

-

Flexibility of Loops: The simulations have revealed the flexibility of certain loops in the enzyme's active site, which can adopt different conformations to accommodate the ligand.

-

Water-Mediated Interactions: MD simulations have highlighted the importance of water molecules in mediating the interactions between acarbose and the enzyme.

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to study the electronic properties of molecules and the nature of their interactions. While no specific quantum chemical studies on this compound were found, this methodology has been applied to other glycosidase inhibitors to understand their reactivity and interaction energies. Such studies could, in the future, be applied to acarbose and its derivatives to provide a more detailed understanding of their inhibitory mechanism.

Experimental Protocols

Synthesis of Acarbose via this compound

-

Acetylation: Protection of all the hydroxyl groups of acarbose using an acetylating agent like acetic anhydride in the presence of a base such as pyridine. This step yields this compound.

-

Purification: The acetylated product, being more soluble in organic solvents, can be purified using standard chromatographic techniques (e.g., column chromatography on silica gel).

-

Deacetylation: Removal of the acetyl protecting groups to yield the final acarbose product. This is typically achieved by base-catalyzed transesterification, for example, using sodium methoxide in methanol (Zemplén deacetylation).

In Vitro α-Glucosidase Inhibition Assay

The inhibitory activity of compounds against α-glucosidase is commonly determined using an in vitro enzymatic assay.

General Protocol:

-

Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).

-

Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., acarbose) for a specific period.

-

Reaction Initiation: The reaction is initiated by the addition of the pNPG substrate.

-

Measurement: The enzymatic hydrolysis of pNPG releases p-nitrophenol, a yellow-colored product, which can be quantified spectrophotometrically by measuring the absorbance at 405 nm.

-

Calculation: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control reaction (without the inhibitor). The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is then determined.[6][7][8][9][10]

Visualizations

Signaling Pathway: Mechanism of Acarbose Action

Caption: Mechanism of action of acarbose in the small intestine.

Experimental Workflow: In Vitro α-Glucosidase Inhibition Assay

Caption: General workflow for an in vitro α-glucosidase inhibition assay.

Logical Relationship: this compound in Acarbose Synthesis

Caption: The role of this compound as a protected intermediate in the synthesis of acarbose.

Conclusion and Future Directions

Acarbose remains a vital therapeutic agent for the management of type 2 diabetes. The extensive body of theoretical research on acarbose has significantly advanced our understanding of its inhibitory mechanism at a molecular level. Computational methods such as molecular docking and molecular dynamics simulations have proven to be powerful tools in this regard.

Conversely, its key synthetic intermediate, this compound, remains largely unexplored from a theoretical standpoint. This represents a missed opportunity, as a deeper understanding of the structural and electronic consequences of acetylation could inform more efficient synthetic strategies and potentially lead to the design of novel prodrugs with improved pharmacokinetic properties.

Future research should therefore aim to:

-

Conduct in-depth theoretical studies on this compound: This includes conformational analysis, quantum chemical calculations to determine its electronic properties, and molecular dynamics simulations to understand its behavior in different solvent environments.

-

Publish detailed experimental protocols for its synthesis and purification: This would be invaluable to the scientific community, facilitating further research and development.

-

Investigate the potential of this compound as a prodrug: Its increased lipophilicity might offer advantages in terms of formulation and delivery.

By addressing these knowledge gaps, the scientific community can continue to build upon the success of acarbose and develop even more effective treatments for type 2 diabetes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Molecular Docking and Dynamics Simulation of Natural Compounds from Betel Leaves (Piper betle L.) for Investigating the Potential Inhibition of Alpha-Amylase and Alpha-Glucosidase of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. herbmedpharmacol.com [herbmedpharmacol.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, in vitro α-glucosidase inhibition, docking, and molecular dynamics of new phthalimide-benzenesulfonamide hybrids for targeting type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro α-glucosidase inhibitory assay [protocols.io]

- 7. Alpha glucosidase inhibition assay: Significance and symbolism [wisdomlib.org]

- 8. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 9. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions | PLOS One [journals.plos.org]

An In-depth Technical Guide to the Commercial Availability of Acarbose Dodeca-acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acarbose dodeca-acetate, a fully acetylated derivative of the α-glucosidase inhibitor acarbose, serves as a key intermediate in the synthesis of acarbose and its analogues. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and the experimental protocol for its preparation. The information presented is intended to assist researchers, scientists, and drug development professionals in sourcing and utilizing this compound for their research and development needs.

Commercial Availability

This compound is available from specialized chemical suppliers. The primary identified supplier is:

-

BOC Sciences: This supplier lists "this compound" as a commercially available product.

While the availability from a broader range of suppliers appears limited, researchers are encouraged to inquire with other chemical manufacturers specializing in carbohydrates and pharmaceutical intermediates. The related compound, acarbose, is more widely available from numerous suppliers globally, and some may offer custom synthesis of its derivatives.[1][2]

Table 1: Commercial Supplier Information for this compound

| Supplier | Product Name | Catalog Number | Availability |

| BOC Sciences | This compound | Not specified | Inquire |

Physicochemical Properties

This compound is the peracetylated form of acarbose, meaning all hydroxyl groups and the secondary amine are acetylated. This modification significantly alters its physical and chemical properties compared to the parent compound, acarbose.